

Part 1: The Target Molecule: 2-Chloro-5-(cyclobutylmethoxy)pyridine

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Compound of Interest

Compound Name: 2-Chloro-5-(cyclobutylmethoxy)pyridine
Cat. No.: B7934849

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Based on its chemical name, the structure of **2-Chloro-5-(cyclobutylmethoxy)pyridine** can be determined. From this structure, we can calculate its fundamental properties.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ ClNO
Molecular Weight	197.66 g/mol
Canonical SMILES	C1CC(C1)COC2=CN=C(C=C2)Cl
InChI Key	InChI=1S/C10H12ClNO/c11-10-4-5-13-9(6-10)12-7-8-2-1-3-8/h4-6,8H,1-3,7H2

Part 2: A Key Intermediate: In-Depth Guide to 2-Chloro-5-(chloromethyl)pyridine

Understanding the chemistry of 2-Chloro-5-(chloromethyl)pyridine (CCMP) is essential for any researcher working with 5-substituted-2-chloropyridines. CCMP is a pivotal intermediate in the

synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid, as well as other pharmaceutical and agrochemical compounds.[1] Its commercial importance has led to the development of robust synthetic protocols and a thorough characterization of its properties.

Molecular and Physical Properties

The fundamental properties of 2-Chloro-5-(chloromethyl)pyridine are well-established.

Property	Value	Source
CAS Number	70258-18-3	[2]
Molecular Formula	C ₆ H ₅ Cl ₂ N	[2]
Molecular Weight	162.01 g/mol	[2]
Appearance	Yellow-brown solid	[3]
Melting Point	37-42 °C	[4]
Solubility	Insoluble in water	[4]

Synthesis of 2-Chloro-5-(chloromethyl)pyridine

Multiple synthetic routes to CCMP have been developed, reflecting its industrial significance. A common and illustrative method involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine. This transformation is a classic example of converting an alcohol to an alkyl chloride, often employing agents like thionyl chloride (SOCl₂).

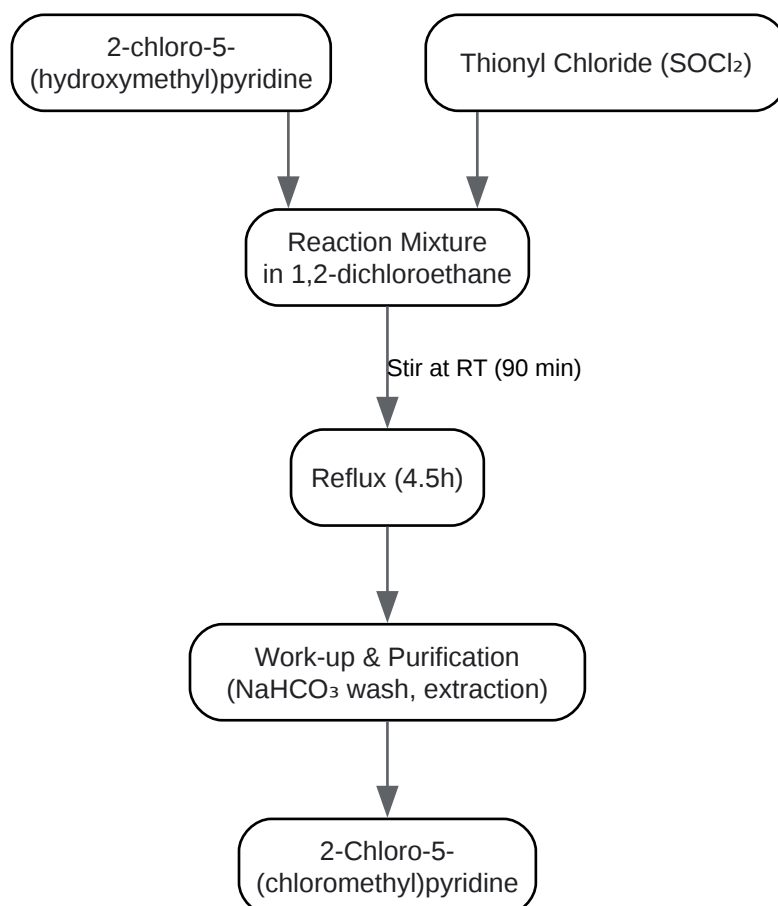
This protocol is based on a well-documented procedure.[3] The causality behind using thionyl chloride is its efficacy in converting primary alcohols to alkyl chlorides with byproducts (SO₂ and HCl) that are easily removed gases, simplifying purification.

Step-by-Step Methodology:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of thionyl chloride (87.4 g) in 1,2-dichloroethane (100 ml).
- **Addition of Starting Material:** On a water bath maintained at 5-20°C, add a solution of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) in 1,2-dichloroethane (50 ml) dropwise to the

thionyl chloride solution over 30 minutes.

- Reaction Progression: Stir the resulting mixture at room temperature for 90 minutes.
- Heating: Increase the temperature and maintain the mixture under reflux for 4.5 hours to ensure the reaction goes to completion.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride.
- Purification: Dilute the residue with chloroform (200 ml) and water (60 ml). Carefully add sodium hydrogen carbonate (20 g) in small portions to neutralize excess acid.
- Extraction: Separate the organic layer, treat it with activated carbon to remove colored impurities, and concentrate it to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.[3]



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Caption: Synthesis of CCMP from 2-chloro-5-(hydroxymethyl)pyridine.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The dual reactivity of CCMP—the chloromethyl group at the 5-position and the chloro group at the 2-position—makes it an exceptionally versatile building block. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, including ethers, amines, and thioethers.

Part 3: Proposed Synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine

The most direct and reliable method to synthesize the target molecule, **2-Chloro-5-(cyclobutylmethoxy)pyridine**, is the Williamson Ether Synthesis.[6][7][8][9] This classic S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[9] In this context, we can form the desired ether linkage by reacting the alkoxide of cyclobutylmethanol with the electrophilic chloromethyl group of CCMP.

Proposed Synthetic Protocol

This proposed protocol is a self-validating system based on fundamental organic chemistry principles. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the alcohol without competing side reactions.[8] An aprotic polar solvent like DMF or THF is chosen to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[7]

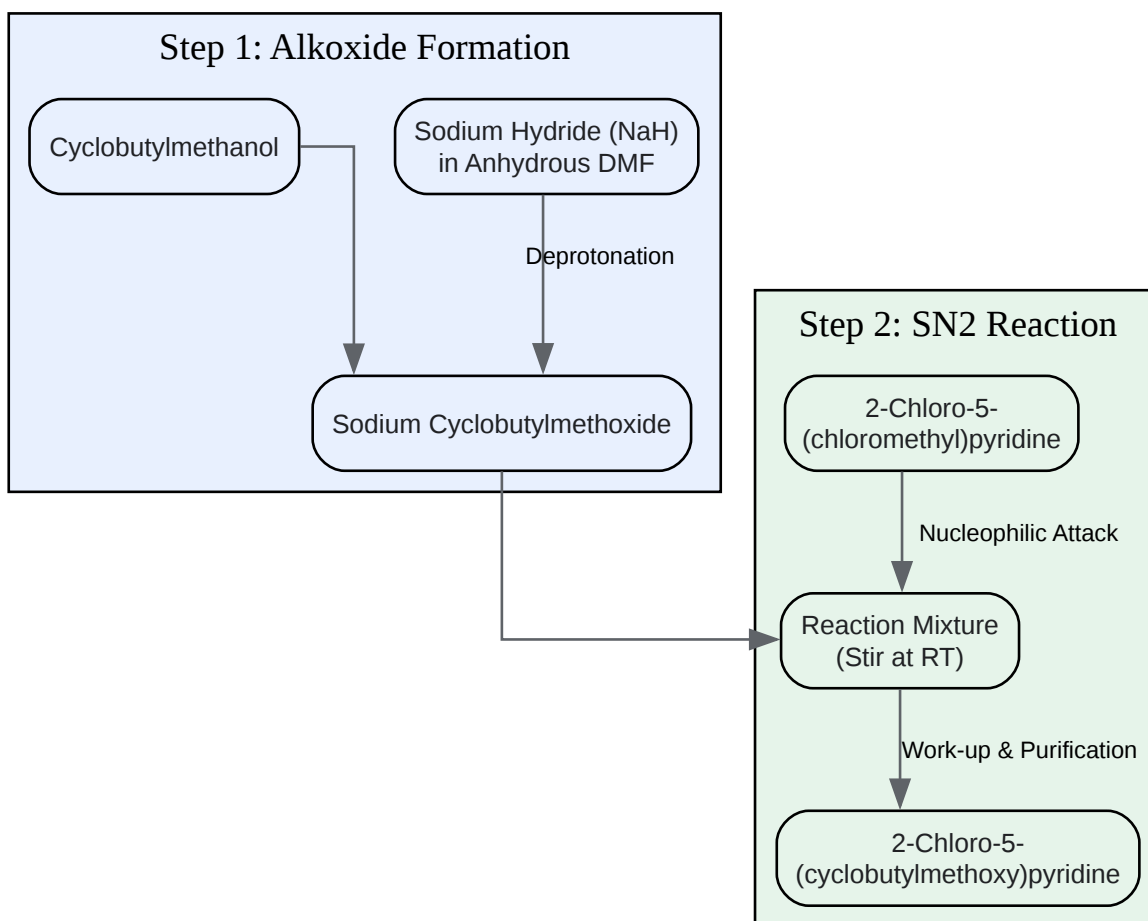
Step-by-Step Methodology:

- **Formation of the Alkoxide:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add cyclobutylmethanol to a suitable anhydrous solvent (e.g., DMF or THF).
- **Deprotonation:** Cool the solution in an ice bath (0°C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30

minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the complete formation of sodium cyclobutylmethoxide.

- **Nucleophilic Substitution:** Cool the alkoxide solution back to 0°C. Add a solution of 2-Chloro-5-(chloromethyl)pyridine (1.0 equivalent) in the same anhydrous solvent dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Work-up:** Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
- **Purification:** Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure **2-Chloro-5-(cyclobutylmethoxy)pyridine**.

Proposed Synthesis Workflow Diagram



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Caption: Proposed Williamson ether synthesis for the target molecule.

References

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